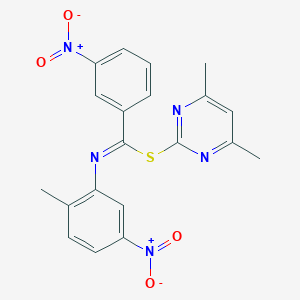
(4,6-dimethylpyrimidin-2-yl) N-(2-methyl-5-nitrophenyl)-3-nitrobenzenecarboximidothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,6-dimethylpyrimidin-2-yl) N-(2-methyl-5-nitrophenyl)-3-nitrobenzenecarboximidothioate is a chemical compound that has been studied extensively for its potential use in scientific research. It is a member of the family of pyrimidinyl carboxamide compounds, which have been shown to possess a range of biological activities. In
作用机制
The exact mechanism of action of (4,6-dimethylpyrimidin-2-yl) N-(2-methyl-5-nitrophenyl)-3-nitrobenzenecarboximidothioate is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways involved in inflammation and cancer cell growth. The compound has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
(4,6-dimethylpyrimidin-2-yl) N-(2-methyl-5-nitrophenyl)-3-nitrobenzenecarboximidothioate has been shown to possess a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can reduce the production of inflammatory cytokines and chemokines, as well as inhibit the activity of enzymes involved in the production of reactive oxygen species. In vivo studies have shown that the compound can reduce inflammation and tumor growth in animal models.
实验室实验的优点和局限性
One of the main advantages of (4,6-dimethylpyrimidin-2-yl) N-(2-methyl-5-nitrophenyl)-3-nitrobenzenecarboximidothioate for lab experiments is its ability to modulate various signaling pathways involved in inflammation and cancer cell growth. This makes it a promising candidate for the development of new anti-inflammatory and anticancer drugs. However, one limitation of the compound is its potential toxicity, which must be carefully monitored in animal studies.
未来方向
There are several future directions for the study of (4,6-dimethylpyrimidin-2-yl) N-(2-methyl-5-nitrophenyl)-3-nitrobenzenecarboximidothioate. One direction is to further investigate the mechanism of action of the compound and its potential use in the development of new anti-inflammatory and anticancer drugs. Another direction is to explore the potential use of the compound in other areas of research, such as neurodegenerative diseases and autoimmune disorders. Finally, future studies should focus on optimizing the synthesis method and improving the safety profile of the compound for use in animal studies and clinical trials.
合成方法
The synthesis of (4,6-dimethylpyrimidin-2-yl) N-(2-methyl-5-nitrophenyl)-3-nitrobenzenecarboximidothioate involves the reaction of 3-nitrobenzenecarboxylic acid with 2-methyl-5-nitroaniline and thionyl chloride to form an intermediate, which is then reacted with 4,6-dimethylpyrimidin-2-amine to yield the final product. The synthesis method has been optimized to ensure high yields and purity of the compound.
科学研究应用
(4,6-dimethylpyrimidin-2-yl) N-(2-methyl-5-nitrophenyl)-3-nitrobenzenecarboximidothioate has been studied extensively for its potential use in scientific research. It has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and reduce inflammation in animal models.
属性
产品名称 |
(4,6-dimethylpyrimidin-2-yl) N-(2-methyl-5-nitrophenyl)-3-nitrobenzenecarboximidothioate |
|---|---|
分子式 |
C20H17N5O4S |
分子量 |
423.4 g/mol |
IUPAC 名称 |
(4,6-dimethylpyrimidin-2-yl) N-(2-methyl-5-nitrophenyl)-3-nitrobenzenecarboximidothioate |
InChI |
InChI=1S/C20H17N5O4S/c1-12-7-8-17(25(28)29)11-18(12)23-19(15-5-4-6-16(10-15)24(26)27)30-20-21-13(2)9-14(3)22-20/h4-11H,1-3H3 |
InChI 键 |
SVLRQLMSCHCRBW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=C(C2=CC(=CC=C2)[N+](=O)[O-])SC3=NC(=CC(=N3)C)C |
规范 SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=C(C2=CC(=CC=C2)[N+](=O)[O-])SC3=NC(=CC(=N3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetamide](/img/structure/B262350.png)

![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B262355.png)

![1-(2-Chlorophenyl)-2-thioxo-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B262358.png)

![3-[(4-Chlorophenyl)sulfanyl]-3-{4-nitrophenyl}-1-phenyl-1-propanone](/img/structure/B262364.png)




